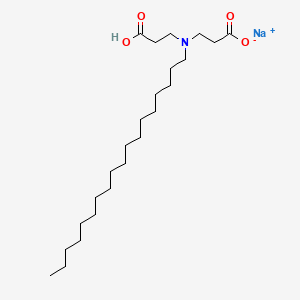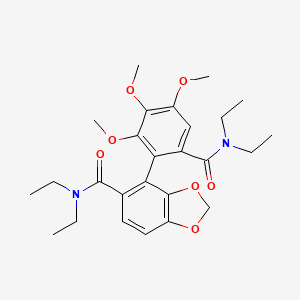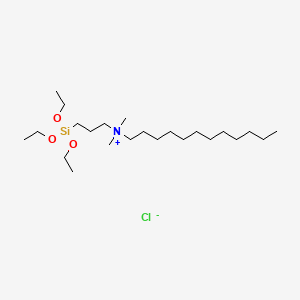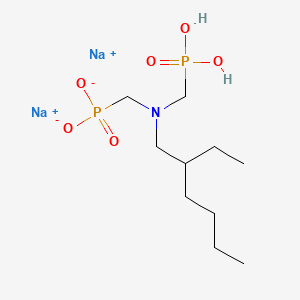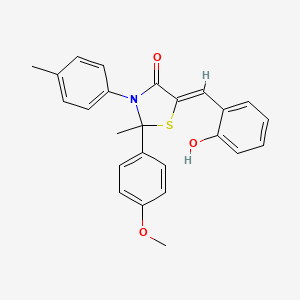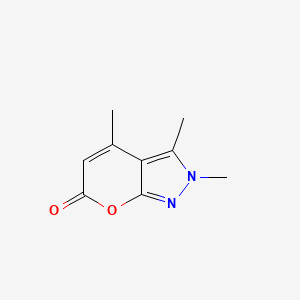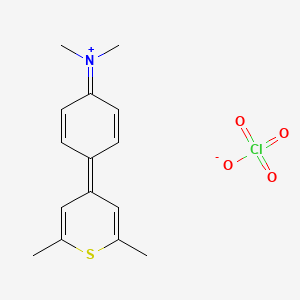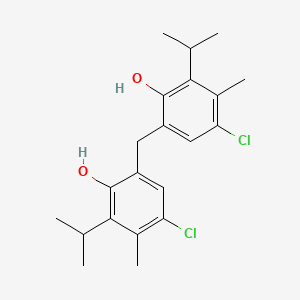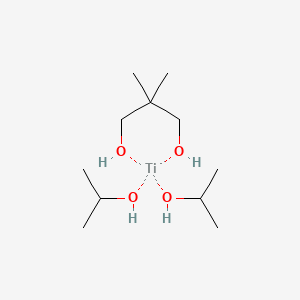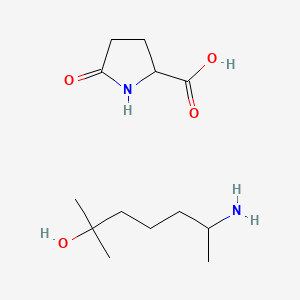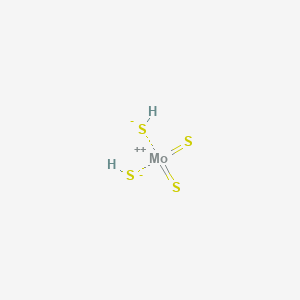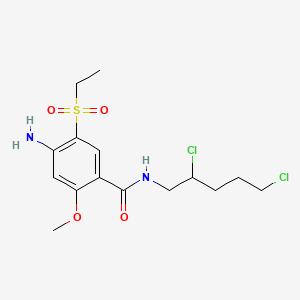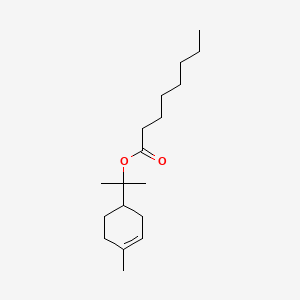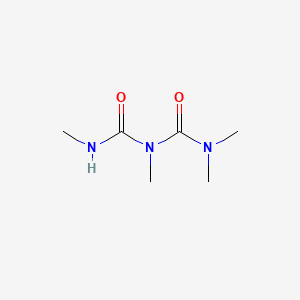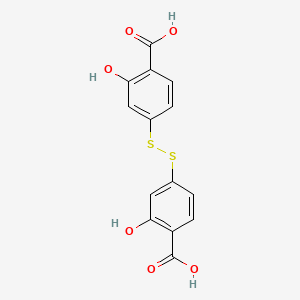
4,4'-Dithiobis(salicylic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dithiobis(salicylic) acid: is an organic compound with the molecular formula C14H10O6S2 and a molecular weight of 338.36 g/mol . It is a derivative of salicylic acid, characterized by the presence of two salicylic acid molecules linked by a disulfide bond. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(salicylic) acid typically involves the oxidation of 4-mercaptosalicylic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(salicylic) acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dithiobis(salicylic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 4-mercaptosalicylic acid.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 4-Mercaptosalicylic acid.
Substitution: Esters, amides.
Applications De Recherche Scientifique
4,4’-Dithiobis(salicylic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 4,4’-Dithiobis(salicylic) acid involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo redox reactions, leading to the modification of protein structures and functions. This compound can inhibit enzymes by forming disulfide bonds with active site cysteine residues, thereby altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: A precursor to 4,4’-Dithiobis(salicylic) acid, known for its anti-inflammatory and keratolytic properties.
4-Mercaptosalicylic acid: A related compound with a thiol group instead of a disulfide bond.
Acetylsalicylic acid (Aspirin): A widely used analgesic and anti-inflammatory agent.
Uniqueness
4,4’-Dithiobis(salicylic) acid is unique due to its disulfide bond, which imparts distinct redox properties and the ability to form reversible covalent bonds with proteins. This makes it valuable in biochemical research and potential therapeutic applications .
Propriétés
Numéro CAS |
94231-96-6 |
|---|---|
Formule moléculaire |
C14H10O6S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-[(4-carboxy-3-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
Clé InChI |
RYKHFZFTJQLJOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


